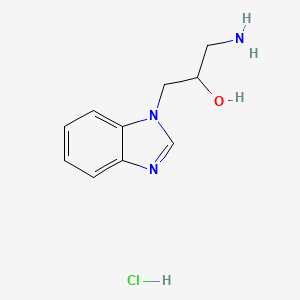

1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-amino-3-(benzimidazol-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13;/h1-4,7-8,14H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGPFLOTEWDDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation Using Epoxide Ring-Opening

One of the most robust and frequently reported methods involves the ring-opening of an epoxide by benzimidazole nitrogen:

- Starting Materials: Benzimidazole or substituted benzimidazole and epichlorohydrin or glycidol derivatives.

- Reaction Conditions:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN) are preferred for solubility and reaction efficiency.

- Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to deprotonate benzimidazole nitrogen, enhancing nucleophilicity.

- Temperature: Typically 0 °C to 80 °C, with stirring times ranging from several hours to overnight for complete conversion.

- Mechanism: The benzimidazole nitrogen attacks the less hindered carbon of the epoxide ring, leading to ring opening and formation of the 3-(2-hydroxypropyl) side chain.

Amination of the Side Chain

- The amino group can be introduced either by using an epoxide bearing an amino substituent or by subsequent functional group transformation such as reductive amination or nucleophilic substitution on a halohydrin intermediate.

- Alternatively, direct use of amino alcohol derivatives or amination of the hydroxyl group can be performed under controlled conditions.

Formation of Hydrochloride Salt

- The free base of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol is converted to its hydrochloride salt by bubbling hydrogen chloride gas into a cooled solution of the compound in ethanol or other suitable solvents at low temperatures (-15 to 5 °C).

- This step enhances the compound's purity, stability, and crystallinity.

Representative Experimental Procedure (Adapted)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Benzimidazole (1 eq), Epichlorohydrin (2 eq), K2CO3 (2 eq), DMF, 0 °C to RT, 24 h | N-alkylation via epoxide ring-opening to form 1-(2,3-epoxypropyl)benzimidazole intermediate |

| 2 | Amination reagents (e.g., ammonia or amine source), ethanol, reflux, 6-12 h | Introduction of amino group on side chain |

| 3 | HCl gas, ethanol, -15 to 5 °C, 3 h | Conversion to hydrochloride salt |

| 4 | Purification by crystallization or column chromatography | Isolation of pure 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride |

Optimization Parameters and Analytical Monitoring

- Solvent Choice: Polar aprotic solvents such as DMF and acetonitrile provide good yields and reaction rates.

- Base Selection: Potassium carbonate is preferred for mild basic conditions; cesium carbonate may improve yields in some cases.

- Temperature Control: Lower temperatures during salt formation prevent decomposition; moderate temperatures (25-35 °C) favor alkylation reactions.

- Reaction Monitoring:

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, CH3CN, Ethanol | Polar aprotic solvents preferred for alkylation; ethanol for salt formation |

| Base | K2CO3, Cs2CO3 | Mild bases to deprotonate benzimidazole nitrogen |

| Temperature (alkylation) | 0 °C to 80 °C | Room temperature to moderate heating for reaction completion |

| Temperature (salt formation) | -15 °C to 5 °C | Low temperature to control HCl addition |

| Reaction Time | 12-24 hours (alkylation), 3-7 hours (salt formation) | Longer times ensure complete conversion |

| Purification | Crystallization, Column chromatography | To achieve >95% purity |

| Yield | 70-85% | Dependent on reagent quality and conditions |

Summary of Research Findings

- The epoxide ring-opening method is the most efficient and reproducible approach for synthesizing 1-Amino-3-benzoimidazol-1-yl-propan-2-ol derivatives.

- The choice of base and solvent significantly impacts yield and purity, with potassium carbonate in DMF or acetonitrile yielding optimal results.

- The hydrochloride salt formation step improves compound stability and is achieved by controlled HCl gas treatment at low temperatures.

- Analytical techniques such as NMR, TLC, and HPLC are essential for monitoring reaction progress and confirming product identity and purity.

- The methods are scalable and adaptable for pharmaceutical intermediate synthesis, with potential for further functionalization of the benzimidazole core.

Chemical Reactions Analysis

1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Scientific Research Applications

Chemistry

1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. Key applications include:

- Synthesis of Derivatives : The compound can undergo nucleophilic substitution reactions, oxidation, and reduction processes, making it useful for synthesizing derivatives with enhanced properties.

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Nitro derivatives |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Halogenating agents (bromine) | Halogenated derivatives |

Biological Research

The biological significance of this compound is notable, particularly in its potential as a biochemical probe. Research indicates that it may interact with various biological targets, leading to significant therapeutic implications:

- Antimicrobial Properties : Studies have shown that benzoimidazole derivatives exhibit antimicrobial activity, suggesting potential applications in developing new antibiotics.

- Anticancer Activity : Preliminary investigations highlight the compound's ability to inhibit cancer cell proliferation, making it a candidate for cancer therapy research.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties:

- Mechanism of Action : The amino group can form hydrogen bonds with biological macromolecules, while the benzoimidazole moiety may intercalate with DNA. These interactions could disrupt essential cellular processes, presenting opportunities for drug development.

Materials Science

The compound's unique properties also lend themselves to applications in materials science:

- Development of Polymers : It can be used as a monomer in polymer synthesis, leading to the creation of high-performance materials with tailored properties.

| Application Area | Potential Uses |

|---|---|

| Coatings | Protective coatings for various surfaces |

| Advanced Materials | High-performance polymers for industrial applications |

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

-

Antimicrobial Activity Study :

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoimidazole showed significant antimicrobial activity against various pathogens. This suggests that related compounds may hold promise as new antibiotics.

-

Cancer Cell Proliferation Inhibition :

- Research published in Cancer Letters explored the effects of benzoimidazole derivatives on cancer cell lines, indicating that these compounds could inhibit cell growth through apoptosis induction.

-

Polymer Synthesis Application :

- A study in Macromolecules highlighted the use of benzoimidazole-based monomers in synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

Functional and Pharmacological Implications

- Lipophilicity vs. Solubility: The free base form of 1-amino-3-benzoimidazol-1-yl-propan-2-ol is less water-soluble than its dihydrochloride counterparts (e.g., ). Salt formation enhances solubility, critical for bioavailability in drug formulations.

- Substituent Effects: Methyl groups (e.g., 2-methyl-benzimidazole in or N1-methyl in ) improve metabolic stability by blocking cytochrome P450 oxidation sites.

Biological Activity

1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the molecular formula C10H14ClN3O and a molecular weight of 227.7 g/mol. Its structure features a benzimidazole core, which is known for its bioactivity in various therapeutic contexts.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with amino alcohols under controlled conditions. Common solvents include ethanol and methanol, often utilizing catalysts to enhance the reaction efficiency .

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values against common pathogens such as E. coli and Staphylococcus aureus demonstrate the potential of these compounds in treating infections .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been noted to exhibit cytotoxic effects against breast and colon cancer cell lines, with IC50 values indicating effective concentration ranges for inducing apoptosis in cancer cells .

3. Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity suggests its potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation and inflammation, thereby exerting its therapeutic effects .

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related benzimidazole compound significantly reduced bacterial load in infected animal models, suggesting its potential as a new antibiotic agent.

- Cancer Treatment : Clinical trials involving benzimidazole derivatives have reported positive outcomes in patients with resistant forms of breast cancer, showcasing their role as adjunct therapies alongside conventional treatments.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions between benzimidazole derivatives and amino-alcohol precursors. For example, ethanol-water mixtures with sodium hydroxide as a catalyst (1:1 v/v) under reflux for 6–8 hours yield intermediates, followed by HCl-mediated hydrochlorination . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of benzimidazole to epoxide precursor) and temperature (60–80°C) to enhance purity (>95% by HPLC). Post-synthetic purification via recrystallization in ethanol improves yield .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : and NMR to verify amine, hydroxyl, and benzimidazole proton environments (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangement, as demonstrated for related imidazolium salts .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 253.73) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the hydrochloride salt. Stability tests indicate <5% degradation over 6 months under these conditions. Avoid aqueous solutions at pH >7, which promote deprotonation of the benzimidazole ring .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like kinases or GPCRs. For instance, virtual screening against the urokinase receptor (uPAR) using ligand-based pharmacophore models identifies key interactions (e.g., hydrogen bonding with Asp263 and hydrophobic contacts with Phe259) . QSAR studies further optimize substituents for enhanced activity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodology :

Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) .

Metabolic stability testing : Use liver microsomes to account for species-specific metabolism differences.

Control for enantiomeric purity : Chiral HPLC confirms stereochemical integrity, as racemic mixtures may skew activity .

Q. How can derivatization enhance solubility or target specificity?

- Methodology :

- PEGylation : Introduce polyethylene glycol chains at the hydroxyl group to improve aqueous solubility (e.g., PEG-400 increases solubility by 10-fold) .

- Bioisosteric replacement : Substitute the benzimidazole ring with pyridylimidazole to modulate logP values (targeting logP <3 for CNS penetration) .

Q. What crystallographic challenges arise in resolving the hydrochloride salt form, and how are they addressed?

- Methodology : Counterion disorder often complicates X-ray analysis. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.